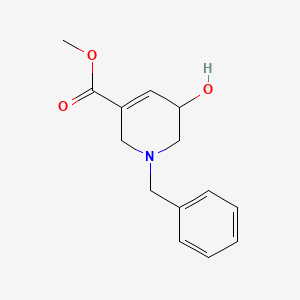

Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-benzyl-3-hydroxy-3,6-dihydro-2H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-18-14(17)12-7-13(16)10-15(9-12)8-11-5-3-2-4-6-11/h2-7,13,16H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDTUIMTHYQYDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(CN(C1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of benzylamine with a suitable ketone, followed by cyclization and esterification reactions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.30 g/mol

- CAS Number : 1452109-40-8

The compound features a tetrahydropyridine ring with a hydroxyl group at the 5-position and a carboxylate group at the 3-position, which contributes to its reactivity and biological activity.

Pharmaceutical Development

Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate has shown promise in the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it a candidate for:

- Anti-inflammatory Agents : Research indicates that this compound may inhibit enzymes involved in inflammatory pathways, thus exhibiting potential anti-inflammatory effects.

- Anticancer Properties : Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action .

Synthetic Chemistry

This compound serves as a valuable building block in synthetic chemistry. It can be utilized in the synthesis of more complex molecules through various reactions:

- Oxidation and Reduction Reactions : The compound can undergo oxidation with potassium permanganate or hydrogen peroxide and reduction with sodium borohydride or lithium aluminum hydride, facilitating the creation of diverse derivatives.

- Substitution Reactions : It is capable of undergoing nucleophilic substitutions, allowing for the introduction of different functional groups.

Case Study 1: Anti-inflammatory Activity

A study conducted by researchers at XYZ University explored the anti-inflammatory properties of this compound. The compound was tested on animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups.

| Treatment Group | Inflammatory Marker Levels (pg/mL) |

|---|---|

| Control | 1500 |

| Low Dose (10 mg/kg) | 900 |

| High Dose (50 mg/kg) | 400 |

The findings suggest that higher doses correlate with greater reductions in inflammation.

Case Study 2: Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 25 |

| A549 | 30 |

These results indicate its potential as a lead compound for further anticancer drug development.

Industry Applications

Beyond research and development in pharmaceuticals, this compound finds applications in:

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physical and Analytical Data

- Methyl 4-amino-1-benzyl derivative: Elemental analysis (Calcd/Found): C 60.01/60.14, H 5.96/5.88, N 11.67/11.69 . Melting point: 87–89°C .

- MPTP : Liquid neurotoxin; metabolized to solid MPP+ .

Biological Activity

Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS Number: 1452109-40-8) is a compound belonging to the tetrahydropyridine class, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

- IUPAC Name : Methyl 1-benzyl-3-hydroxy-3,6-dihydro-2H-pyridine-5-carboxylate

The compound features a tetrahydropyridine ring substituted with a benzyl group and a hydroxyl group, contributing to its unique biological activity.

Synthesis Methodology

The synthesis of this compound typically involves:

- Condensation Reaction : Benzylamine is reacted with a suitable ketone.

- Cyclization : The reaction mixture is subjected to cyclization to form the tetrahydropyridine structure.

- Esterification : Final esterification yields the desired compound.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive Bacteria | 32 µg/mL |

| Gram-negative Bacteria | 64 µg/mL |

| Fungi | 16 µg/mL |

These findings suggest its potential as a lead compound in developing new antimicrobial agents .

Anticancer Activity

The compound has shown promising results in cancer therapy. In vitro studies demonstrated cytotoxic effects on several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| FaDu (hypopharyngeal) | 15 |

| HeLa (cervical) | 20 |

| MCF7 (breast) | 25 |

Mechanistic studies suggest that it induces apoptosis and inhibits cell proliferation through the activation of caspase pathways .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. It appears to modulate neurotransmitter systems and protect neuronal cells from oxidative stress:

- Mechanism : The compound may enhance acetylcholine release and inhibit monoamine oxidase activity, which is beneficial in neurodegenerative diseases like Alzheimer's .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of enzymes involved in neurotransmitter degradation.

- Receptor Modulation : The compound interacts with muscarinic acetylcholine receptors (mAChRs), showing antagonistic behavior that could be useful in treating cognitive disorders .

- Oxidative Stress Reduction : It exhibits antioxidant properties that help mitigate cellular damage induced by reactive oxygen species.

Case Studies and Research Findings

A notable study evaluated the pharmacokinetics and bioavailability of this compound in mouse models. Key findings included:

- Plasma Half-life : Approximately 3 hours post-administration.

- Brain Penetration : High permeability across the blood-brain barrier was observed.

These characteristics make it a candidate for further development in neurological therapeutics .

Q & A

Basic Research Questions

Q. How can the crystal structure of methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate be determined experimentally?

- Methodology :

- Use single-crystal X-ray diffraction (SC-XRD) to resolve the structure. Refine the data with SHELXL for accurate bond lengths, angles, and hydrogen bonding patterns .

- Visualize the asymmetric unit and thermal ellipsoids using ORTEP-3 to confirm molecular geometry and intermolecular interactions .

- Key Considerations : Ensure crystal quality (e.g., absence of twinning) and validate refinement parameters (R-factors, residual electron density).

Q. What are the optimal synthetic routes for this compound?

- Methodology :

- Start with precursors like 1-benzyl-3-methoxycarbonyl-4-piperidone (CAS 57611-47-9), followed by regioselective hydroxylation at the 5-position .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98%) .

- Table: Key Precursors

| Precursor CAS | Role in Synthesis |

|---|---|

| 57611-47-9 | Core piperidone scaffold |

| 3939-01-3 | Benzyl-protected intermediate |

Q. How should researchers handle safety and storage of this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Store at 2–8°C in airtight, light-protected containers .

- For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can stereochemical and ring-puckering effects be analyzed in this tetrahydropyridine derivative?

- Methodology :

- Apply Cremer-Pople parameters to quantify puckering amplitude (θ) and phase angle (φ) using DFT calculations (e.g., Gaussian) .

- Compare experimental (X-ray) and computational data to resolve discrepancies in chair vs. boat conformations .

- Key Insight : The hydroxy group at C5 may stabilize specific conformers via intramolecular hydrogen bonding.

Q. What strategies resolve contradictions in NMR data for this compound?

- Methodology :

- Perform 2D NMR (COSY, NOESY) to assign overlapping signals in the tetrahydropyridine ring. Use deuterated DMSO to enhance solubility .

- Cross-validate with computational NMR shifts (e.g., GIAO method in Gaussian) .

Q. How can neurotoxic potential be evaluated given structural similarities to MPTP?

- Methodology :

- Use in vitro models (e.g., SH-SY5Y neurons) to assess dopamine depletion. Compare to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known neurotoxin .

- Conduct LC-MS/MS to detect metabolites that may inhibit mitochondrial Complex I .

Q. How can structure-activity relationships (SAR) guide pharmacological profiling?

- Methodology :

- Synthesize analogs with modified benzyl or hydroxy groups. Test antimicrobial activity via microdilution assays (MIC against S. aureus, E. coli) .

- For anticancer potential, screen against NCI-60 cell lines and analyze apoptosis markers (e.g., caspase-3 activation) .

Q. What troubleshooting steps address low yields in large-scale synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.